2-Chloro-3-methylpyridine-5-boronic acid
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Overview
Description
2-Chloro-3-methylpyridine-5-boronic acid is an organoboron compound with the molecular formula C6H7BClNO2 It is a derivative of pyridine, where the boronic acid group is attached to the 5th position, a chlorine atom is at the 2nd position, and a methyl group is at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methylpyridine-5-boronic acid typically involves the borylation of 2-chloro-3-methylpyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate (KOAc) in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylpyridine-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses a palladium catalyst, a base (e.g., potassium carbonate), and a solvent like toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-3-methylpyridine-5-boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a ligand in the development of enzyme inhibitors.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylpyridine-5-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst coordinates with the boronic acid and the halide, enabling the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenylboronic acid
- 2-Chloropyridine-3-boronic acid
- 4-Hydroxyphenylboronic acid
- 3-Bromoadamantane-1-acetic acid
- 2-Chloro-5-methoxyphenyl boronic acid
- Pyrimidine-5-boronic acid
Uniqueness
2-Chloro-3-methylpyridine-5-boronic acid is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, offering distinct advantages over other boronic acids in certain applications .
Properties
IUPAC Name |
(6-chloro-5-methylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOOKOBRTKSRLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590375 |
Source
|
Record name | (6-Chloro-5-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003043-40-0 |
Source
|
Record name | (6-Chloro-5-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-methylpyridine-5-boronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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